4-cyano-N-cyclopropylbenzamide
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Overview
Description
4-Cyano-N-cyclopropylbenzamide is an organic compound with the molecular formula C11H10N2O. It is characterized by a benzamide core substituted with a cyano group at the para position and a cyclopropyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-cyclopropylbenzamide typically involves the reaction of 4-cyanobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-cyanobenzoic acid derivatives.
Reduction: 4-aminobenzamide derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
4-Cyano-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclopropylbenzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Cyano-N-methylbenzamide
- 4-Cyano-N-ethylbenzamide
- 4-Cyano-N-(4-acetylphenyl)benzamide
- 4-Bromo-N-cyclopropylbenzamide
Comparison: 4-Cyano-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-cyano-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJUAUJFLSEKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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